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Compound of Interest

Compound Name: U-46619 serinol amide

Cat. No.: B15570330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

U-46619 is a synthetic, stable analog of the prostaglandin endoperoxide PGH2, widely

recognized and utilized in research as a potent and selective thromboxane A2 (TP) receptor

agonist.[1][2][3][4][5][6][7] Its primary utility lies in its ability to mimic the physiological and

pathological effects of thromboxane A2, a critical mediator in processes such as platelet

aggregation and vasoconstriction. This guide provides a comparative analysis of U-46619's

interaction with the TP receptor versus other prostanoid receptors, supported by available

experimental data and detailed methodologies.

High Selectivity for the Thromboxane (TP) Receptor
U-46619 exhibits a high affinity and potency for the TP receptor. While a comprehensive

quantitative dataset for its binding affinity (Ki) or functional activity (EC50) across a full panel of

all prostanoid receptors (EP1-4, DP, FP, IP) is not readily available in the literature, numerous

studies qualitatively support its selectivity. It has been demonstrated to potently stimulate TP

receptor-mediated responses while being weak or inactive on preparations where other

prostanoid receptors, such as PGE2 (EP receptors) or PGF2α (FP receptor), are the

predominant mediators of the response.[7][8]

Quantitative Analysis of TP Receptor Activity
The potency of U-46619 at the TP receptor has been quantified in various functional assays.

These studies consistently demonstrate its sub-micromolar to nanomolar activity.
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Parameter Value (µM) Biological System Reference

EC50 (Platelet Shape

Change)
0.035 Human Platelets [2][4]

EC50 (Myosin Light

Chain

Phosphorylation)

0.057 Human Platelets [2][4]

EC50 (Serotonin

Release)
0.536 Human Platelets [2][4]

EC50 (Fibrinogen

Receptor Binding)
0.53 Human Platelets [2][4]

EC50 (Platelet

Aggregation)
1.31 Human Platelets [2][4]

EC50

(Vasoconstriction)
0.016

Human Subcutaneous

Resistance Arteries
[9]

Kd (High-affinity

binding site)
0.041 Human Platelets [2]

Kd (Low-affinity

binding site)
1.46 Human Platelets [2]

Cross-reactivity with other Prostanoid Receptors
While widely cited as a selective TP receptor agonist, a complete quantitative screening of U-

46619 against all other prostanoid receptors is not extensively documented in the public

domain. The general consensus from the available literature is that U-46619 does not potently

stimulate responses mediated by other prostanoid receptors.[1][3][5][6] It is important to note

that some level of promiscuous cross-reactivity has been reported for several prostanoid

receptor ligands in general.[10] However, for U-46619, the overwhelming body of evidence

points towards its functional selectivity for the TP receptor.

Signaling Pathways of U-46619 at the TP Receptor
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Activation of the TP receptor by U-46619 initiates downstream signaling primarily through the

coupling to Gq and G12/13 G-proteins.

Gq Pathway: The activation of the Gq alpha subunit stimulates phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G12/13 Pathway: Coupling to G12/13 proteins leads to the activation of the small GTPase

RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is crucial

for the sensitization of the contractile apparatus to calcium and plays a significant role in

smooth muscle contraction.
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Caption: TP Receptor Signaling Pathway activated by U-46619.

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of U-46619 are provided

below.

Radioligand Binding Assay (General Protocol)
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This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Prepare Membranes
(from cells/tissues expressing

prostanoid receptors)

Incubate Membranes with:
- Radioligand (e.g., ³H-SQ29548 for TP)

- Varying concentrations of U-46619

Separate Bound from Free
Radioligand (Filtration)

Quantify Radioactivity
(Scintillation Counting)

Data Analysis
(IC50 determination, Ki calculation)

Click to download full resolution via product page

Caption: Workflow for a Radioligand Binding Assay.

Protocol:

Membrane Preparation:

Homogenize cells or tissues expressing the prostanoid receptor of interest in a cold buffer.

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

Wash the membrane pellet and resuspend it in a binding buffer.
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Binding Reaction:

In a multi-well plate, combine the membrane preparation, a fixed concentration of a

suitable radioligand for the target receptor (e.g., [³H]-SQ29548 for the TP receptor), and

varying concentrations of U-46619.

Include control wells for total binding (radioligand only) and non-specific binding

(radioligand in the presence of a high concentration of a non-labeled specific ligand).

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

Separation and Counting:

Rapidly filter the contents of each well through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the U-46619 concentration to generate a

competition curve.

Determine the IC50 value (the concentration of U-46619 that inhibits 50% of the specific

radioligand binding).

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following

receptor activation.
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Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Protocol:

Cell Preparation:

Plate cells expressing the prostanoid receptor of interest in a black, clear-bottom multi-well

plate and culture until they reach the desired confluency.

Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Remove the culture medium and add the dye-loading buffer to the cells.

Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-

esterified.

Compound Addition and Measurement:

Wash the cells with a physiological buffer to remove the extracellular dye.

Place the plate in a fluorescence plate reader.

Add varying concentrations of U-46619 to the wells.

Immediately begin measuring the fluorescence intensity over time. An increase in

fluorescence indicates a rise in intracellular calcium.

Data Analysis:

Determine the peak fluorescence response for each concentration of U-46619.

Plot the peak response as a function of the U-46619 concentration to generate a dose-

response curve.

Calculate the EC50 value from this curve.

Conclusion
U-46619 is a highly selective and potent agonist for the thromboxane (TP) receptor. While

comprehensive quantitative data on its cross-reactivity with a full panel of other prostanoid

receptors is not extensively detailed in the available literature, qualitative evidence strongly

indicates a lack of significant activity at these other receptors. For researchers investigating TP

receptor signaling and function, U-46619 remains an invaluable pharmacological tool due to its

well-characterized potency and selectivity. When designing experiments, it is crucial to consider

the specific prostanoid receptor subtypes expressed in the chosen biological system and to

include appropriate controls to confirm the TP receptor-mediated nature of the observed

effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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